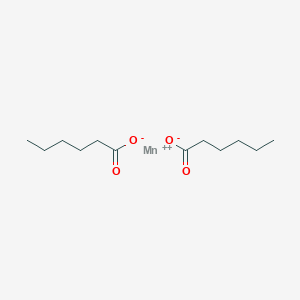

hexanoate;manganese(2+)

Beschreibung

Overview of Manganese(II) Carboxylates in Academic Contexts

Manganese(II) carboxylates represent a broad class of coordination compounds where a central manganese(II) ion is bonded to one or more carboxylate ligands. benchchem.comscialert.net These compounds are of significant interest in academic research due to the versatile coordination chemistry of the manganese ion and the diverse properties that can be achieved by varying the carboxylic acid ligand. researchgate.netrsc.org In academic settings, manganese(II) carboxylates are studied for their intriguing structural motifs, which can range from simple mononuclear complexes to complex polymeric or oligomeric structures. benchchem.comresearchgate.net

Research in this area often focuses on understanding the fundamental principles that govern the self-assembly and crystal engineering of these compounds. tandfonline.commdpi.com The nature of the carboxylate ligand, including its chain length and branching, plays a crucial role in determining the final structure and properties of the complex. scialert.netgoogle.com Academics are also keenly interested in the magnetic properties of manganese(II) carboxylates, as the manganese(II) ion possesses a high spin d5 electron configuration, making these compounds potential candidates for molecular magnets and materials with interesting magnetic behaviors. researchgate.netrsc.orgacs.org Furthermore, the catalytic activity of manganese(II) carboxylates in various organic transformations is a major area of investigation. ontosight.aitandfonline.comontosight.ai

Historical Development and Contemporary Significance of Manganese(II) Hexanoate (B1226103) Compounds in Chemical Research

The study of metal carboxylates, including those of manganese, has a history intertwined with the development of coordination chemistry and catalysis. While specific historical milestones for manganese(II) hexanoate are not extensively documented in isolation, its development can be seen as part of the broader exploration of metal soaps and driers for paints and inks. benchchem.comthermofisher.com The ability of manganese compounds to accelerate oxidative drying processes has been known for a considerable time, and this property laid the groundwork for the synthesis and application of various manganese carboxylates, including the hexanoate derivative.

In contemporary chemical research, manganese(II) hexanoate and its analogues are significant for several reasons. They serve as versatile precursors for the synthesis of manganese-based materials, such as manganese oxide nanoparticles. semanticscholar.orgnih.gov The thermal decomposition of manganese(II) hexanoate under controlled conditions allows for the fabrication of these nanomaterials with specific properties for applications in catalysis and electronics. semanticscholar.org Moreover, manganese(II) hexanoate continues to be investigated as a catalyst in its own right, particularly in oxidation reactions. benchchem.comnih.gov Its solubility in organic solvents makes it a suitable catalyst for various homogeneous catalytic processes. researchgate.netrjpbcs.com The ongoing research into manganese(II) hexanoate is driven by the pursuit of more efficient, selective, and environmentally benign catalysts for chemical synthesis. rsc.orgmdpi.com

Chemical Compound Information

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

16571-42-9 |

|---|---|

Molekularformel |

C12H22MnO4 |

Molekulargewicht |

285.24 g/mol |

IUPAC-Name |

hexanoate;manganese(2+) |

InChI |

InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI-Schlüssel |

NZZPUPSUYCFNAG-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |

Kanonische SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |

Andere CAS-Nummern |

16571-42-9 |

Verwandte CAS-Nummern |

142-62-1 (Parent) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Manganese Ii Hexanoate Compounds

Electrochemical Synthesis Pathways

Electrochemical methods offer a direct route to manganese(II) carboxylates by utilizing electrical current to drive the reaction. These techniques are noted for providing high-purity products under mild conditions. scialert.net

A primary electrochemical method for synthesizing transition metal carboxylates involves the anodic dissolution of a sacrificial metal anode in a non-aqueous solution of the corresponding carboxylic acid. scialert.netresearchgate.net In this process, a manganese metal anode is oxidized in a solution of hexanoic acid.

The fundamental reactions at the electrodes are:

Cathode: nRCOOH + ne⁻ → nRCOO⁻ + n/2 H₂

Anode: M + nRCOO⁻ → M(OOCR)n + ne⁻

For manganese(II) hexanoate (B1226103), a manganese metal anode is electrochemically oxidized in a solution of hexanoic acid, often dissolved in a solvent like acetonitrile. scialert.netresearchgate.net This direct approach allows for a precise relationship between the total current passed and the quantity of product formed. researchgate.net The process is advantageous as it avoids the use of metal salts and can be performed under ambient and mild conditions. scialert.net

Table 1: Electrochemical Synthesis Parameters for Transition Metal Carboxylates

| Parameter | Value/Condition | Source |

| Anode | Sacrificial Manganese Metal | scialert.netresearchgate.net |

| Cathode | Inert Material (e.g., Platinum) | researchgate.net |

| Electrolyte | Solution of Hexanoic Acid in Acetonitrile or Acetone | scialert.netresearchgate.net |

| Applied Voltage | 18-80 V | researchgate.net |

| Current Density | 0.05-1.0 A/cm² | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

Electrolytically assisted chemical reactions represent a more complex electrochemical approach, often employing a divided cell with an ion-exchange membrane. This setup separates the anode and cathode compartments, allowing for greater control over the reaction environment. In this method, the anolyte would consist of a mixture of hexanoic acid and an aliphatic alcohol, with an electroconductive additive. The anode is manganese metal.

As electricity passes through the cell, the manganese anode dissolves and reacts with the carboxylic acid in the anolyte to form manganese(II) hexanoate. The product may precipitate from the solution, facilitating its collection. This technique is particularly useful for producing high-purity metal carboxylates required for applications like microelectronics. The use of an emulsion system, where an aqueous electrolyte phase is emulsified with an organic phase containing the carboxylic acid, is another variation that has been successfully employed for the electrosynthesis of metal carboxylates. researchgate.net

Precipitation and Metathesis Reactions

Precipitation and metathesis, also known as double decomposition, are common and well-established wet chemistry methods for producing metal salts like manganese(II) hexanoate.

The double decomposition method is a widely practiced technique for synthesizing manganese carboxylates. researchgate.net The process typically involves two main steps. First, an alkali salt of the carboxylic acid is prepared by reacting it with a base, such as sodium hydroxide (B78521). This reaction is often carried out in a suitable solvent system at elevated temperatures. scialert.netgoogle.com

Step 1: Saponification C₅H₁₁COOH + NaOH → C₅H₁₁COONa + H₂O

In the second step, an aqueous solution of a soluble divalent manganese salt, such as manganese(II) chloride or manganese(II) sulfate, is added to the solution of the sodium hexanoate. scialert.netgoogle.comgoogle.com This results in a metathesis reaction where the manganese ions replace the sodium ions, causing the insoluble manganese(II) hexanoate to precipitate out of the solution. google.com

Step 2: Metathesis 2C₅H₁₁COONa + MnCl₂ → Mn(C₅H₁₁COO)₂ + 2NaCl

The reaction is typically performed at temperatures between 80-100°C with vigorous stirring to ensure completion. scialert.netgoogle.com The resulting solid product is then separated, cooled, and purified. google.com This method is effective for producing the compound in solid powder form without the inclusion of other solvents or additives. google.com

Table 2: Reaction Conditions for Double Decomposition Synthesis

| Parameter | Value/Condition | Source |

| Reactants | Hexanoic Acid, Sodium Hydroxide, Manganese(II) Salt (e.g., MnCl₂, MnSO₄) | google.comgoogle.com |

| Temperature | 80-100°C | scialert.netgoogle.com |

| Solvent | Water, sometimes with an organic co-solvent like white spirit or ethanol | researchgate.net |

| Product Form | Solid precipitate | google.com |

| Yield | Up to 98% | google.com |

The synthesis of manganese(II) hexanoate as a solid powder is often the direct outcome of the double decomposition method when performed in the absence of an organic solvent phase like mineral oil. google.com A specific protocol involves heating 2-ethylhexanoic acid with a lye solution (like NaOH) to 90-100°C. An aqueous solution of manganese dichloride is then added dropwise. After the reaction is complete, the mixture is cooled to room temperature, which yields solid manganese 2-ethylhexanoate (B8288628). google.com This solid material is then pulverized using a low-temperature pulverizer to obtain a fine powder. google.comgoogle.com This solvent-free approach results in a high-purity solid product that is easy to store and transport. google.com

Ligand Exchange and Oxidation-Reduction Based Synthesis

Alternative synthetic strategies involve ligand exchange reactions or processes that leverage the redox chemistry of manganese.

A convenient method for preparing metal alkanoates involves a ligand exchange reaction between a suitable manganese precursor and hexanoic acid. researchgate.net This can involve reacting manganese(II) salts like manganese(II) acetate, chloride, or oxide with the carboxylic acid. researchgate.netorientjchem.org The reaction displaces the original ligand (e.g., acetate) with the hexanoate ligand. The reaction mixture is typically heated to drive the reaction to completion. orientjchem.org

Another approach involves redox reactions. Manganese carboxylates can be formed by reacting manganese oxides, such as MnO or MnO₂, with the carboxylic acid at elevated temperatures (50–70°C). researchgate.net The reaction with manganese(IV) oxide (MnO₂) involves the reduction of manganese from the +4 to the +2 oxidation state, forming the manganese(II) carboxylate. researchgate.net Similarly, starting with manganese metal (oxidation state 0) and reacting it with a carboxylic acid in a suitable diluent also produces the manganese(II) salt via oxidation of the metal. orientjchem.org The reaction rate is enhanced at temperatures ranging from 100°C to 200°C. orientjchem.org

Synthesis from Manganese(II) Salts and Hexanoic Acid Derivatives

The preparation of manganese(II) hexanoate typically involves the reaction between a source of manganese(II) ions and hexanoic acid or one of its related compounds. Two common methods are direct reaction and metathesis (double displacement).

A prevalent method involves the direct reaction of a manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate, with hexanoic acid. This reaction is generally performed in an aqueous solution at elevated temperatures to facilitate the formation of the manganese(II) hexanoate salt and a corresponding acid.

Another effective route is a metathesis reaction, which is particularly useful for producing a high-purity solid product. A patent for the preparation of manganese 2-ethylhexanoate powder describes a specific application of this method. google.com In this process, 2-ethylhexanoic acid is first neutralized with an alkali liquor, such as sodium hydroxide or potassium hydroxide, at a high temperature (90-100°C) to form an aqueous solution of the corresponding alkali metal salt (e.g., sodium 2-ethylhexanoate). google.com Subsequently, an aqueous solution of a divalent manganese salt is added dropwise to this solution. google.com This causes a double displacement reaction, precipitating the water-insoluble manganese 2-ethylhexanoate solid, which can then be cooled, separated, and processed into a powder. google.com This method is noted for its high purity and yield, as it avoids the use of other organic solvents. google.com

The table below summarizes a representative metathesis synthesis method for a manganese hexanoate derivative.

Table 1: Synthesis of Manganese 2-Ethylhexanoate Powder via Metathesis

| Step | Reactants | Temperature | Solvent | Outcome |

| 1 | 2-Ethylhexanoic Acid, Alkali Liquor (e.g., NaOH) | 90-100°C | Water | Aqueous solution of Sodium 2-Ethylhexanoate |

| 2 | Sodium 2-Ethylhexanoate (aq), Divalent Manganese Salt (aq) | Cooled to Room Temp. | Water | Solid Manganese 2-Ethylhexanoate precipitate |

| 3 | Solid Manganese 2-Ethylhexanoate | Low Temperature | N/A | Pulverized Manganese 2-Ethylhexanoate powder |

Data sourced from patent information describing a high-purity synthesis method. google.com

Oxidative Synthesis Routes Involving Manganese(II) Hexanoate Catalysis

Manganese(II) hexanoate and its derivatives, such as manganese(II) 2-ethylhexanoate, are effective catalysts in various oxidation reactions. ontosight.aiatamanchemicals.com Their catalytic activity stems from the ability of the manganese ion to cycle between different oxidation states, facilitating electron transfer processes. This property is leveraged in industrial synthesis, particularly for the oxidation of aldehydes to carboxylic acids.

A significant application is the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid. Research has shown that using a combination of manganese(II) 2-ethylhexanoate and sodium 2-ethylhexanoate as a catalyst system for the oxidation of 2-ethylhexanal with oxygen can achieve a high yield of 97-98%. mdpi.com In related studies, manganese(II) acetate, another manganese carboxylate, has also been used to catalyze the oxidation of 2-ethylhexanal, resulting in an 84% yield of the corresponding carboxylic acid. researchgate.net These reactions highlight the role of manganese carboxylates in promoting the selective oxidation of aldehydes under relatively mild conditions. mdpi.comresearchgate.net

The table below details research findings on the catalytic oxidation of 2-ethylhexanal using manganese-containing catalysts.

Table 2: Catalytic Oxidation of 2-Ethylhexanal

| Catalyst System | Oxidizing Agent | Solvent | Yield of 2-Ethylhexanoic Acid |

| Mn(II) 2-ethylhexanoate and Sodium 2-ethylhexanoate | Oxygen | Dichloroethane | 97-98% |

| Mn(II) acetate | Oxygen | 2-Ethylhexanoic Acid | 84% |

| Mn(II) acetate | Oxygen | Octanoic Acid | 83% |

This table compares the effectiveness of different manganese-based catalyst systems in the synthesis of 2-ethylhexanoic acid. mdpi.comresearchgate.net

Coordination Chemistry and Structural Elucidation of Manganese Ii Hexanoate Complexes

Solvation Behavior and Solution-Phase Coordination

The behavior of the manganese(II) ion (Mn²⁺) in solution is dictated by its interaction with solvent molecules. This solvation process is fundamental to understanding the subsequent formation of complexes with ligands such as hexanoate (B1226103). The high-spin d⁵ electronic configuration of Mn²⁺ results in no ligand field stabilization energy, meaning that the geometry of its complexes is primarily determined by steric and electrostatic factors.

Spectroscopic Investigations of Manganese(II) Ion Solvation (e.g., EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local environment of a specific atom in non-crystalline systems. Studies on the solvated manganese(II) ion in various solvents reveal key structural parameters of the first coordination shell.

Refinement of EXAFS data shows that in solvents like water, methanol (B129727), and N,N-dimethylthioformamide (dmtf), the manganese(II) ion is typically six-coordinate with an octahedral geometry. The Mn-O bond distances are remarkably consistent across these solvents, falling within a narrow range. For instance, the mean Mn-O bond distance for the hydrated Mn(II) ion, [Mn(H₂O)₆]²⁺, is 2.165(3) Å. In methanol, the distance is 2.161(2) Å, and in dmtf, it is 2.157(3) Å. In acetonitrile, a nitrogen-donating solvent, the Mn(II) ion is also octahedrally coordinated, with a mean Mn-N bond distance of 2.193(3) Å. This information provides a baseline for understanding the coordination of the Mn(II) ion before the introduction of a hexanoate ligand.

| Solvent | Coordination Number | Donor Atom | Mean Mn-Donor Bond Distance (Å) | Coordination Geometry |

|---|---|---|---|---|

| Water (H₂O) | 6 | O | 2.165(3) | Octahedral |

| Methanol (CH₃OH) | 6 | O | 2.161(2) | Octahedral |

| N,N-dimethylthioformamide (dmtf) | 6 | O | 2.157(3) | Octahedral |

| Acetonitrile (CH₃CN) | 6 | N | 2.193(3) | Octahedral |

| N,N'-dimethylpropylene urea (B33335) (dmpu) | 5 | O | 2.087(3) | Square Pyramidal/Trigonal Bipyramidal |

Thermodynamic Studies of Solvation and Complex Formation Equilibria

The formation of manganese(II) hexanoate in solution is an equilibrium process involving the displacement of solvent molecules from the Mn(II) coordination sphere by hexanoate anions. The thermodynamics of this process are governed by the relative stability of the solvated ion versus the hexanoate complex.

Calorimetric studies provide insight into the energetics of ion solvation. The heat of transfer (ΔHtr) of the Mn(II) ion from water to other solvents indicates the change in solvation enthalpy. For example, the transfer to methanol is exothermic with a ΔHtr of -37.7 kJ mol⁻¹, and even more so for dimethylsulfoxide (DMSO) at -71.6 kJ mol⁻¹. These values reflect the relative strength of the Mn(II)-solvent interaction.

[Mn(S)ₓ]²⁺ + 2 C₅H₁₁COO⁻ ⇌ [Mn(C₅H₁₁COO)₂(S)y] + (x-y) S

where S is a solvent molecule. The stability of the resulting complex depends on factors including the chelate effect (though hexanoate is typically a monodentate or bridging ligand), the hardness of the solvent, and the entropy change upon desolvation. Thermodynamic data for related systems show that the stability of Mn(II) carboxylate complexes is significant, and the process is often driven by a favorable entropy change resulting from the release of multiple solvent molecules.

Influence of Solvent Environment on Manganese(II) Coordination Geometry

The solvent environment, particularly the steric bulk of the solvent molecules, plays a crucial role in determining the coordination number and geometry of the Mn(II) ion. While typically six-coordinate and octahedral in less bulky solvents, Mn(II) can adopt a lower coordination number in more sterically demanding environments. acs.org

A prime example is the solvent N,N'-dimethylpropylene urea (dmpu). Due to the significant steric hindrance posed by dmpu molecules, the manganese(II) ion can only accommodate five of them in its first coordination sphere, resulting in a five-coordinate complex. acs.org This is accompanied by a significant shortening of the Mn-O bond distance to 2.087(3) Å. acs.org This phenomenon highlights that the formation of a manganese(II) hexanoate complex in different solvents could lead to products with varying coordination geometries, influenced by the competition between the hexanoate ligand and the solvent molecules for space around the central metal ion. acs.org

Solid-State Structures and Supramolecular Assemblies

In the solid state, manganese(II) hexanoate and related carboxylate complexes often form polymeric structures, where the carboxylate groups bridge multiple metal centers. The resulting architecture is further stabilized by a network of non-covalent interactions.

Crystallographic Characterization of Manganese(II) Hexanoate Complexes

While a specific single-crystal X-ray diffraction study for simple manganese(II) hexanoate (Mn(C₅H₁₁COO)₂) is not readily found in published literature, the structures of numerous other manganese(II) carboxylates provide a clear picture of the expected structural motifs. Metal alkanoates often form layered or 3D framework structures. acs.org

For example, studies on manganese(II) complexes with shorter-chain alkanoates, such as butyrate (B1204436), reveal the formation of complex 2D and 3D coordination polymers. acs.org In these structures, the carboxylate ligands adopt various bridging modes (e.g., syn-syn, syn-anti, anti-anti) to link Mn(II) centers. The manganese ions themselves are typically found in distorted octahedral coordination environments, with the coordination sphere completed by the oxygen atoms from multiple carboxylate groups and, in some cases, co-ligands or water molecules. acs.org Dinuclear paddle-wheel structures, common for other transition metal carboxylates, are also a possibility, though less frequent for Mn(II) unless supported by specific terminal ligands. doi.org In manganese lactate (B86563) trihydrate, a related hydroxycarboxylate, the Mn(II) ion is octahedrally coordinated to oxygen atoms from both the carboxylate and hydroxyl groups of the lactate ligands, as well as water molecules, forming a polymeric structure. researchgate.net

| Feature | Description | Example Compound(s) |

|---|---|---|

| Coordination Geometry | Typically distorted octahedral (MnN₄O₂, MnO₆) or square pyramidal. acs.orgrsc.org | Manganese(II) butyrate MOFs, Manganese(II) dicarboxylates acs.orgacs.org |

| Coordination Number | Commonly 5 or 6; can be higher in some polymeric structures. acs.orgacs.org | [Mn(quin-2-c)₂(H₂O)₂] (6-coordinate), [Mn(quin-2-c)₂Cl]⁻ (5-coordinate) acs.org |

| Carboxylate Binding Mode | Monodentate, chelating, or various bridging modes (syn-syn, syn-anti). | Manganese(II) acetate, Manganese(II) butyrate acs.orgiucr.org |

| Mn-O (carboxylate) distance | Typically ranges from 2.1 Å to 2.3 Å. | Manganese Lactate Trihydrate researchgate.net |

| Overall Structure | Often forms 1D chains, 2D layers, or 3D metal-organic frameworks (MOFs). acs.orgacs.org | Manganese(II) butyrate MOFs acs.org |

Non-Covalent Interactions in Manganese(II) Hexanoate Self-Assembly (e.g., Lone Pair-π, π-π, Hydrogen Bonding)

If water molecules are present in the crystal lattice, either as coordinated ligands or as lattice solvent, they can form extensive hydrogen-bonding networks. These interactions, such as O-H···O bonds, link adjacent polymeric chains or layers, reinforcing the three-dimensional structure. acs.org The carbonyl oxygen atoms of the hexanoate groups are effective hydrogen bond acceptors. Furthermore, C-H···O interactions, although weaker, can also contribute to the stability of the crystal packing, involving the alkyl chains of the hexanoate ligands and carboxylate oxygen atoms. acs.org In the absence of stronger interactions, these weak forces become crucial in directing the self-assembly of the aliphatic chains, which may lead to interdigitated or layered arrangements. The interplay of coordination bonds and these weaker non-covalent forces ultimately determines the final solid-state structure. acs.org

Coordination Polyhedra and Geometrical Parameters in Manganese(II) Hexanoate Structures

The manganese(II) ion, with its d5 electron configuration, does not possess a ligand field stabilization energy, allowing it to adopt a range of coordination numbers and geometries. In complexes involving hexanoate and related carboxylate ligands, manganese(II) commonly exhibits coordination numbers of 6 or 7. nih.gov

Octahedral Geometry: A frequent coordination environment for Mn(II) is the distorted octahedron. nih.govnih.gov In these structures, the manganese center is surrounded by six donor atoms. For instance, in some mixed-ligand complexes, the coordination sphere consists of oxygen atoms from carboxylate groups and nitrogen atoms from other organic ligands. The distortion from ideal octahedral geometry is often significant, as evidenced by the variation in Mn-O and Mn-N bond lengths. mdpi.com The difference of approximately 0.2 Å between Mn–N and other bond distances can suggest a distorted octahedral geometry for the Mn(II) ion. mdpi.com

Seven-Coordinate Geometries: While less common for first-row transition metals, heptacoordination is more prevalent for Mn(II) than for other metals in the series. nih.gov In such cases, the coordination polyhedron can be described as a pentagonal bipyramid or a capped octahedron. These higher coordination numbers are often achieved when a water molecule or a bidentate chelating ligand occupies an additional coordination site. nih.govmdpi.com

The geometrical parameters within these polyhedra are crucial for understanding the properties of the complexes. Key parameters include:

Bond Lengths: Mn-O (carboxylate) bond lengths typically fall in the range of 2.1 to 2.2 Å in six-coordinate complexes. nih.govmdpi.com In seven-coordinate complexes, these distances can be slightly longer, around 2.17–2.27 Å. nih.gov Mn-N bond lengths in mixed-ligand complexes are generally longer, often in the range of 2.2 to 2.4 Å. nih.govmdpi.com

The table below provides a summary of typical coordination geometries and associated parameters for Manganese(II) complexes.

| Coordination Geometry | Typical Donor Atoms | Example Mn-O Bond Lengths (Å) | Example Mn-N Bond Lengths (Å) |

| Distorted Octahedral | O, N | 2.1 - 2.2 | 2.2 - 2.4 |

| Pentagonal Bipyramidal | O, N | 2.17 - 2.27 | ~2.3 |

Multifunctionality of Ligands in Manganese(II) Coordination

The versatility of ligands, particularly carboxylates, is a defining feature of manganese(II) coordination chemistry. The ability of these ligands to adopt various coordination modes is fundamental to the structural diversity observed in these complexes.

Role of Carboxylate Ligands in Defining Coordination Environment

Carboxylate ligands, including hexanoate, are highly versatile and can coordinate to metal centers in several ways. ontosight.ai The most common coordination modes are:

Monodentate: The carboxylate group binds to the manganese ion through a single oxygen atom.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same manganese ion, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different manganese ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

The specific coordination mode adopted by the carboxylate ligand has a profound impact on the resulting structure, influencing whether a mononuclear, dinuclear, or polymeric architecture is formed. psu.edu For example, bridging carboxylates are instrumental in the formation of dinuclear and polynuclear manganese clusters, which are of significant interest in fields such as molecular magnetism and bioinorganic chemistry. mdpi.com The flexibility of the carboxylato bridge may also contribute to the function of certain metalloenzymes. mdpi.com

The basicity of the bridging carboxylate ligand, influenced by factors like the O-C-O angle, can also play a crucial role in the reactivity of the complex. psu.edu

Mixed-Ligand Manganese(II) Hexanoate Complexes and Their Structural Implications (e.g., with Nitrogen-Donors, Isocyanate)

The introduction of additional ligands alongside hexanoate can lead to the formation of mixed-ligand complexes with unique structural features and properties.

Nitrogen-Donor Ligands: The incorporation of N-donor ligands, such as pyridine, bipyridine, or phenanthroline, into the coordination sphere of manganese(II) hexanoate can significantly alter the resulting structure. mdpi.comcore.ac.uk These ligands can compete with or complement the coordination of the hexanoate groups, leading to a variety of outcomes:

Mononuclear Complexes: In many cases, the N-donor ligand coordinates to the manganese center, resulting in a mononuclear complex where the remaining coordination sites are occupied by hexanoate ligands and sometimes solvent molecules. mdpi.com The geometry around the manganese ion in these complexes is often a distorted octahedron. nih.govnih.gov

Polymeric Structures: In other instances, N-donor ligands can act as bridges between manganese centers, leading to the formation of coordination polymers. mdpi.com

Influence on Carboxylate Coordination: The presence of a bulky N-donor ligand can sterically hinder the hexanoate ligands, influencing their coordination mode. For example, it might favor a monodentate coordination over a bidentate one.

The table below summarizes the structural implications of incorporating N-donor ligands.

| N-Donor Ligand Type | Resulting Complex Type | Common Mn(II) Geometry |

| Monodentate (e.g., pyridine) | Mononuclear or Polymeric | Distorted Octahedral |

| Bidentate (e.g., bipyridine) | Mononuclear | Distorted Octahedral |

| Bridging (e.g., pyrazine) | Polymeric | Distorted Octahedral |

Isocyanate Ligands: While less common, the inclusion of isocyanate (NCO-) as a co-ligand can also lead to interesting structural chemistry. Isocyanate can coordinate to manganese(II) through the nitrogen atom and can also participate in bridging interactions, contributing to the formation of polynuclear structures.

The interplay between the hexanoate ligand and various co-ligands highlights the modularity of manganese(II) coordination chemistry, allowing for the rational design of complexes with specific structural and, consequently, functional properties.

Catalytic Applications of Manganese Ii Hexanoate in Chemical Transformations

Oxidation and Polymerization Catalysis

Manganese(II) hexanoate (B1226103) and related manganese carboxylates are notable for their role in catalytic oxidation and polymerization, where they can act as primary catalysts or crucial additives. researchgate.net

Manganese(II) hexanoate serves as an effective catalyst in various oxidation reactions, particularly in the autoxidation of organic substrates like heavy oils and alkyd resins used in paints. researchgate.netresearchgate.net The catalytic cycle fundamentally involves the transition of manganese between its +2 and +3 oxidation states. researchgate.net

The generally accepted mechanism for metal-catalyzed autoxidation proceeds via a free-radical chain reaction, which can be broken down into initiation, propagation, and termination steps. acs.org In this process, the manganese catalyst primarily functions by accelerating the decomposition of hydroperoxides (ROOH), which are initial oxidation products. This decomposition generates highly reactive radicals that propagate the oxidation chain.

The core catalytic cycle can be summarized as follows:

Initiation: The Mn(II) catalyst reacts with a hydroperoxide to generate a peroxyl radical (ROO•) and a Mn(III) species.

Mn²⁺ + ROOH → Mn³⁺ + RO• + OH⁻

Propagation: The generated radicals abstract hydrogen atoms from the organic substrate (RH) to form new alkyl radicals (R•), which then react with oxygen to form peroxyl radicals.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Catalyst Regeneration: The Mn(III) species is reduced back to Mn(II) by reacting with another hydroperoxide molecule, generating more radicals and perpetuating the cycle.

Mn³⁺ + ROOH → Mn²⁺ + ROO• + H⁺

The kinetics of these oxidation processes are complex and influenced by several factors. The oxidation rate of Mn(II) is observed to increase with higher pH and greater oxygen partial pressure. acs.org In some systems, an induction period is observed, particularly for manganese(II) complexes, before the oxidation reaction reaches its maximum rate. acs.org This is attributed to the catalyst's dual role, as it can also act as an inhibitor by scavenging radicals under certain conditions. acs.org

Table 1: Factors Influencing the Kinetics of Mn(II)-Catalyzed Oxidation

| Factor | Effect on Reaction Rate | Reference |

|---|---|---|

| Catalyst Concentration | Increases rate up to a certain optimum, after which inhibition may occur. | acs.org |

| Temperature | Generally increases the rate of oxidation. | researchgate.net |

| Oxygen Pressure | Higher pressure increases the rate of oxidation. | acs.org |

| pH | Higher pH tends to increase the oxidation rate of Mn(II). | acs.org |

| Substrate | The presence of easily abstractable hydrogens (e.g., bis-allylic C-H bonds) increases reactivity. | acs.org |

Manganese(II) hexanoate and similar metal carboxylates (often termed "metal soaps") play significant roles in various polymerization processes, either as catalysts for polymer formation or as stabilizers that enhance polymer durability.

Ring-Opening Polymerization (ROP): Manganese complexes are active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides (LA) and ε-caprolactone (ε-CL) to produce biodegradable polyesters. researchgate.netrsc.org While tin(II) octoate (a related 2-ethylhexanoate) is a common industrial catalyst, concerns over tin's toxicity have driven research into alternatives based on more benign metals like manganese. mdpi.comrsc.org

The mechanism for ROP catalyzed by metal complexes typically follows a coordination-insertion pathway. The manganese center coordinates to the carbonyl oxygen of the cyclic ester, activating the monomer towards nucleophilic attack by an initiator (often an alcohol) or the growing polymer chain. rsc.org Manganese(II) carboxylate complexes have been successfully employed in the ROP of rac-lactide. mdpi.com Furthermore, manganese-based metal-organic frameworks (MOFs) using carboxylate linkers have demonstrated catalytic activity and recyclability in the ROP of ε-caprolactone and δ-valerolactone. rsc.org

PVC Production and Stabilization: In the production of polyvinyl chloride (PVC), metal carboxylates like manganese(II) hexanoate are used as thermal stabilizers. jmaterenvironsci.comacs.orgpvcchemical.com PVC is thermally unstable and degrades at processing temperatures, releasing hydrogen chloride (HCl) in an autocatalytic process that leads to discoloration and loss of mechanical properties. jmaterenvironsci.com

Manganese carboxylates function as stabilizers through two primary mechanisms:

HCl Scavenging: They act as acid scavengers, neutralizing the HCl released during degradation and thereby inhibiting its catalytic effect on further polymer breakdown. jmaterenvironsci.comakdenizchemson.com

Substitution of Labile Sites: They can substitute labile chlorine atoms (such as allylic chlorides) within the PVC chain with more stable carboxylate groups, preventing these sites from initiating dehydrochlorination. jmaterenvironsci.comakdenizchemson.com

These stabilizers are often used in synergistic combinations with other metal soaps (e.g., calcium/zinc systems) to enhance performance. akdenizchemson.comacs.org

Manganese(II) hexanoate is an effective catalyst for activating peroxides to initiate radical polymerization. This application is particularly relevant in the curing of resins for coatings and composites, where it offers an alternative to the more traditionally used but increasingly regulated cobalt-based catalysts. akdenizchemson.comsongwon.comgoogle.com

The activation of alkyl hydroperoxides by manganese complexes is a key step for generating the radicals necessary to start the polymerization of alkenes. akdenizchemson.comsongwon.com The catalytic process involves the decomposition of the peroxide initiator by the manganese catalyst. Studies using techniques like UV/vis absorption and Raman spectroscopy have shown that the resting state of the catalyst during this process is likely Mn(II). songwon.com

The reaction between the Mn(II) complex and the hydroperoxide generates radicals that initiate the polymerization chain reaction. akdenizchemson.com The efficiency of manganese catalysts, such as manganese neodecanoate (a structurally similar carboxylate), has been compared to cobalt(II) 2-ethylhexanoate (B8288628). google.com While cobalt catalysts often show faster initial activity, manganese systems are viable alternatives that can achieve comparable final polymerization extents. google.com This process is also crucial in the context of autoxidative drying of alkyd paints, where manganese driers accelerate curing by catalyzing the decomposition of hydroperoxides formed from the reaction of unsaturated fatty acids with air. acs.org

Dehydrogenation and C-C Bond Formation Catalysis

More recently, manganese catalysts have gained prominence in sustainable synthesis through methodologies that minimize waste, such as hydrogen borrowing catalysis. These reactions enable the formation of carbon-carbon (C-C) bonds using readily available alcohols as alkylating agents, with water being the only byproduct. rsc.orgresearchgate.net

Hydrogen borrowing, also known as hydrogen auto-transfer, is an elegant and atom-economical strategy for forming C-C and C-N bonds. rsc.orgresearchgate.net In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a more reactive carbonyl intermediate (an aldehyde or ketone). This intermediate then reacts with a nucleophile, and the catalyst returns the borrowed hydrogen to a subsequent unsaturated intermediate to yield the final product. rsc.orgresearchgate.net

Manganese complexes have proven to be excellent catalysts for these transformations. researchgate.netresearchgate.net The general mechanism, when applied to C-C bond formation, proceeds through the following steps:

Dehydrogenation: The manganese catalyst abstracts two hydrogen atoms from a primary alcohol (R-CH₂OH) to form an aldehyde (R-CHO) and a manganese-hydride species [Mn-H₂].

Condensation: The aldehyde undergoes a base-assisted condensation reaction (e.g., an aldol (B89426) reaction) with a pro-nucleophile, such as a ketone, to form an α,β-unsaturated carbonyl compound.

Hydrogenation: The manganese-hydride species hydrogenates the C=C double bond of the α,β-unsaturated intermediate, regenerating the active manganese catalyst and yielding the final alkylated product. rsc.orgresearchgate.net

This methodology avoids the use of stoichiometric organohalides and strong bases typically required in traditional alkylation chemistry, making it a greener alternative. rsc.org

A direct and powerful application of hydrogen borrowing is the α-alkylation of carbonyl compounds using alcohols. Manganese pincer complexes have been shown to be highly effective catalysts for the α-alkylation of ketones, and even less activated substrates like esters and amides, with primary alcohols. mdpi.com

In a typical reaction, a ketone is coupled with a primary alcohol in the presence of a catalytic amount of a manganese complex and a base. The reaction proceeds via the hydrogen borrowing mechanism described above, where the alcohol is first oxidized to an aldehyde, which then undergoes an aldol condensation with the ketone, followed by hydrogenation of the resulting enone. rsc.org This method allows for the formation of a C-C bond at the α-position of the ketone, generating only water as a byproduct. mdpi.com

Table 2: Examples of Manganese-Catalyzed α-Alkylation of Ketones with Alcohols

| Ketone Substrate | Alcohol Substrate | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Benzyl alcohol | (iPr-PNP)Mn(H)(CO)₂ / Base | High Yield | mdpi.com |

| Propiophenone | 1-Butanol | (iPr-PNP)Mn(H)(CO)₂ / Base | Moderate Yield | |

| 2-Acetylpyridine | Ethanol | Mn-pincer complex / Base | 91% |

Note: The specific catalyst is often a manganese pincer complex, demonstrating the principle of Mn-catalyzed α-alkylation. Yields are representative and depend on specific reaction conditions.

Beyond the hydrogen borrowing pathway, manganese(II) salts have also been shown to catalyze the radical α-alkylation of ketones using unactivated alkenes in the presence of an oxidant like air. rsc.org This alternative mechanism involves the in-situ generation of radicals, showcasing the diverse reactivity of manganese catalysts in C-C bond formation.

Industrial Catalytic Formulations and Performance

Formulation of Manganese(II) Hexanoate as Paint Driers and Curing Accelerators

Manganese(II) hexanoate serves as a crucial component in the formulation of paint driers and curing accelerators, where it functions as a primary or "active" drier. chimia.chorganometal.eu These driers are essentially metal carboxylates, with the hexanoate ligand facilitating solubility in the non-polar environment of oil-based paint binder systems. goldstab.com The primary role of manganese(II) hexanoate in this context is to catalyze the oxidative crosslinking of unsaturated resins, a process that transforms the liquid paint into a hard, solid film. goldstab.com This catalytic activity stems from the ability of the manganese ion to exist in multiple oxidation states, which allows it to facilitate the decomposition of hydroperoxides, key intermediates in the autoxidation process of the paint film. goldstab.com

In industrial applications, manganese(II) hexanoate is often formulated as a solution in mineral spirits or other organic solvents to ensure its miscibility with the paint formulation. organometal.eufishersci.pt For instance, a common commercial formulation contains 40% w/w of manganese(II) 2-ethylhexanoate in mineral spirits, corresponding to a 6% manganese content. fishersci.pt The concentration of the drier in the paint is a critical parameter, with typical usage levels ranging from 0.01% to 0.2% by weight of metal based on the resin solids. epo.org

Manganese(II) hexanoate is also utilized as an accelerator for curing unsaturated polyester (B1180765) resins. fishersci.ptgoogle.com In these systems, it is part of a redox system, often in combination with a peroxide initiator, to speed up the curing rate at lower temperatures. google.comgoogleapis.com The accelerator formulation can be a complex mixture, sometimes including other organic compounds like oximes, phosphate (B84403) esters, and amino alcohols to achieve specific curing properties and a colorless final product. google.com

Table 1: Typical Formulation of Manganese(II) Hexanoate based Drier

| Component | Concentration | Purpose | Reference |

| Manganese(II) 2-ethylhexanoate | 40% w/w in mineral spirits | Active drier | fishersci.pt |

| Manganese Metal Content | 6% | Catalytic component | fishersci.pt |

| Recommended Dosage (metal on resin solids) | 0.01% - 0.2% | To catalyze drying | epo.org |

Comparative Catalytic Performance with Alternative Metal Driers (e.g., Cobalt Substituents)

The performance of manganese(II) hexanoate as a paint drier is often compared to that of cobalt-based driers, which have historically been the industry standard. specialchem.comallnex.com Cobalt is a highly effective surface drier, promoting rapid film formation. goldstab.comspecialchem.com However, its use has come under scrutiny due to toxicological concerns, leading to a search for viable alternatives. allnex.comecowise-choice.com

Manganese is also an active drier, though generally considered less effective than cobalt at ambient temperatures. specialchem.com It acts as both a surface and through-drier, promoting a more uniform curing of the paint film. mst.dk However, a significant drawback of manganese driers is their tendency to impart a brownish hue to the dried film, making them less suitable for white or light-colored paints. organometal.eucoatingsworld.com

To enhance the catalytic activity of manganese and make it a more competitive substitute for cobalt, it is often used in combination with other metal driers or with chelating agents like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl. coatingsworld.comgoogleapis.com These "accelerated" manganese driers can approach the activity level of cobalt. coatingsworld.com Recent developments have focused on novel manganese-based drier systems, such as those featuring manganese neodecanoate with an amine ligand, which have shown faster drying times than conventional cobalt driers. pcimag.com Some new "twin accelerated" manganese systems are reported to offer improved storage stability and anti-skinning properties compared to cobalt-based driers. allnex.com

Table 2: Comparative Performance of Drier Metals

| Drier Metal | Primary Function | Advantages | Disadvantages | Reference |

| Manganese | Surface and through-drier | Good performance at low temperatures and high humidity; Promotes hard, durable films. organometal.eu | Less active than cobalt at ambient temperatures; Can cause discoloration (browning) in light-colored paints. specialchem.comcoatingsworld.com | organometal.euspecialchem.comcoatingsworld.com |

| Cobalt | Surface drier | Highly active and effective. specialchem.com | Can cause surface wrinkling if used alone; Toxicological concerns. specialchem.comallnex.com | specialchem.comallnex.com |

| Iron | Through-drier | More active than cobalt at elevated temperatures. coatingsworld.com | Low activity at room temperature. coatingsworld.com | coatingsworld.com |

| Zirconium | Auxiliary drier | Improves through-drying and hardness; Good color and stability. mst.dk | Used in combination with primary driers. chimia.ch | chimia.chmst.dk |

| Calcium | Auxiliary drier | Promotes drying under adverse conditions; Improves hardness and gloss. specialchem.com | Used in combination with primary driers. specialchem.com | specialchem.com |

Manganese(II) Hexanoate as Intermediates in Fine Chemical Synthesis

Beyond its role in coatings, manganese(II) hexanoate serves as a valuable intermediate in the synthesis of various fine chemicals. fishersci.ptontosight.ai Its catalytic properties are harnessed in a range of organic transformations, particularly oxidation and polymerization reactions. The manganese ion's ability to facilitate electron transfer makes it an effective catalyst for enhancing reaction rates and yields.

One notable application is in the oxidation of alcohols to aldehydes, where manganese(II) hexanoate has been shown to effectively catalyze the reaction using hydrogen peroxide as the oxidant, achieving high selectivity and yield. It is also employed as a catalyst in the production of materials intended for food contact, ensuring compliance with safety regulations regarding metal content.

Furthermore, manganese(II) hexanoate can be a precursor in the synthesis of other manganese compounds and materials. ontosight.ai For example, it has been used in the synthesis of 2-ethylhexanoic acid itself, where it acts as a catalyst in the oxidation of 2-ethylhexanal (B89479). mdpi.com The versatility of manganese(II) hexanoate as an intermediate stems from its solubility in organic media and the reactivity of the manganese center. fishersci.ptresearchgate.net

Manganese Ii Hexanoate in Advanced Materials Science

Precursor Chemistry for Material Synthesis

The utility of manganese(II) hexanoate (B1226103) in materials science is rooted in its role as a precursor, providing a controllable source of manganese for the synthesis of more complex structures, ranging from organometallic clusters to inorganic nanocrystals.

Manganese(II) hexanoate serves as a foundational component in the design of sophisticated organometallic precursors. The organometallic chemistry of manganese in its +2 oxidation state is distinct from typical transition metals due to a significant ionic contribution to its bonding, which allows for unique reactivity and structural diversity. rsc.org This property is leveraged in metal-organic decomposition (MOD) and photochemical metal-organic deposition (PMOD) techniques. nih.govrsc.org In these processes, a solution containing manganese(II) hexanoate is deposited onto a substrate. nih.gov Subsequent thermal or photochemical treatment decomposes the organometallic precursor, removing the organic hexanoate ligands and leaving behind a film of the desired manganese-containing material. nih.govresearchgate.net

For instance, manganese 2-ethylhexanoate (B8288628) has been explicitly used as an MOD precursor to fabricate single-phase manganese oxide films. nih.gov The specific oxide phase (e.g., Mn₂O₃ or Mn₃O₄) can be controlled by adjusting the calcination atmosphere (air or inert). nih.gov Similarly, photochemical methods utilize UV light to break down the precursor, enabling the deposition of amorphous manganese oxide materials at room temperature. rsc.org These precursor systems are valued for their ability to create uniform films and nanoparticles over large areas with controlled composition. researchgate.netrsc.org

A key application of manganese(II) hexanoate precursors is the synthesis of manganese oxide nanocrystals and nanostructures. These nanomaterials are of great interest due to their varied oxidation states (MnO, Mn₂O₃, Mn₃O₄, MnO₂) and corresponding diversity in properties and applications. nih.govrsc.org By carefully controlling reaction parameters such as temperature, solvent, and precursor concentration, researchers can direct the size and shape of the resulting nanocrystals. google.comcollectionscanada.gc.ca

Low-temperature solution-based routes, often below 250°C, react metal carboxylate precursors like manganese(II) hexanoate with an alcohol. google.com This process facilitates the formation of highly crystalline and monodisperse metal oxide nanoparticles directly in solution, avoiding the need for high-temperature sintering that can damage nanostructures. google.com The decomposition of manganese carboxylate precursors in the presence of specific surfactants can also yield anisotropic, or non-spherical, shapes such as multipods and nanorods. jst.go.jp The ability to create these complex nanostructures is critical, as the physical and chemical properties of the material are highly dependent on morphology. collectionscanada.gc.ca

Table 1: Synthesis of Manganese Oxide Nanostructures from Manganese(II) Carboxylate Precursors

| Resulting Material | Precursor | Synthesis Method | Key Findings | Source(s) |

|---|---|---|---|---|

| Mn₂O₃ and Mn₃O₄ films | Manganese 2-ethylhexanoate | Metal-Organic Decomposition (MOD) | The final oxide phase is controlled by the calcination atmosphere (air for Mn₂O₃, inert for Mn₃O₄). | nih.gov |

| Amorphous MnOₓ films | Manganese(II) 2-ethylhexanoate | Photochemical Metal-Organic Deposition (PMOD) | Produces amorphous films containing a mixture of Mn²⁺, Mn³⁺, and Mn⁴⁺ states. | rsc.orgresearchgate.net |

| Mn₃O₄ nanocrystals | Manganese(II) stearate | Thermal Decomposition | The size and shape (spherical or cubic) can be controlled by adjusting reaction time and agent concentration. | collectionscanada.gc.ca |

| Anisotropic MnO nanoparticles | Manganese(II) oleate | Thermal Decomposition | Varying surfactant-to-precursor ratios can produce anisotropic shapes like multipods. | jst.go.jp |

Functional Materials Development

The materials derived from manganese(II) hexanoate precursors exhibit a range of functional properties that are being exploited in diverse technological areas.

In the coatings industry, manganese(II) hexanoate and related manganese carboxylates perform a crucial dual role. Firstly, the compound itself can be used as a pigment due to its stable and vibrant color. ontosight.ai More significantly, it acts as a highly effective "drier" or "siccative" in auto-oxidizable paints and inks, such as those based on alkyd resins. google.comgoogleapis.comuniversiteitleiden.nl Driers are catalysts that accelerate the oxidative cross-linking of the unsaturated fatty acid chains in the resin, a process that hardens the paint film. universiteitleiden.nl Manganese-based driers are considered a more environmentally friendly alternative to traditional cobalt-based driers. google.com Formulations of manganese 2-ethylhexanoate powder have been developed that are free of volatile organic compounds (VOCs), making them suitable for eco-friendly coatings. google.com Furthermore, ethylhexanoates can function as adhesion promoters, improving the bond between the coating and the substrate. americanelements.com

Materials synthesized from manganese carboxylate precursors often exhibit interesting magnetic properties, which stem from the unpaired electrons in the d-orbitals of the manganese ions. ontosight.ai The final magnetic behavior of the material is highly dependent on its crystal structure and the distance and angles between manganese centers. rsc.org Research on manganese(II) complexes has shown that different structural arrangements can lead to either weak ferromagnetic (where magnetic moments align) or antiferromagnetic (where magnetic moments oppose each other) interactions. rsc.org

For example, spinel ferrite (B1171679) nanoparticles such as manganese ferrite (MnFe₂O₄), which can be prepared from manganese precursors, are known for their useful magnetic characteristics, including high anisotropy and superparamagnetic behavior at room temperature. nih.gov Superparamagnetism is a state where nanoparticles are magnetic in the presence of a magnetic field but lose their magnetism when the field is removed, a property valuable in biomedical and data storage applications. The specific magnetic properties, such as saturation magnetization, can be tuned by substituting the manganese ions with other divalent cations. nih.gov

Table 2: Magnetic Properties of Materials Derived from Manganese(II) Precursors

| Material Type | Magnetic Behavior | Notes | Source(s) |

|---|---|---|---|

| Manganese(II) carboxylate complexes | Weak Ferromagnetic or Antiferromagnetic | The behavior is dependent on the specific 3D structure and the bridging ligands between Mn(II) centers. | rsc.org |

| Manganese Ferrite (MnFe₂O₄) nanoparticles | Superparamagnetic, High Anisotropy | A mixed spinel ferrite with size-dependent saturation magnetization. | nih.gov |

The unique electronic and catalytic properties of manganese oxides derived from hexanoate precursors make them promising candidates for next-generation energy and environmental applications. nih.govontosight.ai

In energy storage, manganese oxides are explored as electrode materials for rechargeable batteries and electrochemical supercapacitors. nih.govrsc.org Their ability to exist in multiple oxidation states allows for efficient redox reactions, which are the basis for storing and releasing electrical charge. nih.gov For example, materials like sodium manganese hexacyanomanganate, which feature an open-framework crystal structure, have demonstrated high capacity as a positive electrode material for sodium-ion batteries, a potential future technology for grid-scale energy storage. researchgate.net

In the realm of water treatment, organometallic compounds like manganese 2-ethylhexanoate are noted for their use in developing new catalytic materials. americanelements.com Manganese oxides are effective catalysts for oxidation-reduction reactions that can break down pollutants. rsc.org They can also be used in oxidation-filtration systems to remove contaminants from water. tataandhoward.com Specifically, manganese dioxide-based catalytic filters are used to convert soluble manganese into an insoluble, filterable form. tataandhoward.com The nanostructured manganese oxides synthesized from hexanoate precursors offer a high surface area, enhancing their catalytic efficiency for these water purification processes.

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula / General Class |

|---|---|

| hexanoate;manganese(2+) | C₁₂H₂₂MnO₄ |

| Manganese(II) Hexanoate | C₁₂H₂₂MnO₄ |

| Manganese 2-ethylhexanoate | Mn(C₈H₁₅O₂)₂ |

| Manganese(II) nitrate (B79036) hydrate | Mn(NO₃)₂·xH₂O |

| Potassium hydroxide (B78521) | KOH |

| o-xylene | C₈H₁₀ |

| Manganese(II) oxide | MnO |

| Manganese(III) oxide | Mn₂O₃ |

| Manganese(IV) oxide | MnO₂ |

| Mixed-valence manganese oxide | Mn₃O₄ |

| Cobalt(II) oxide | CoO |

| Sodium manganese hexacyanomanganate | Na₂Mn[Mn(CN)₆] |

| Manganese ferrite | MnFe₂O₄ |

| Alkyd resins | Polymer Class |

| Sodium hydroxide | NaOH |

| Manganese sulfate | MnSO₄ |

| Carbon dioxide | CO₂ |

| Heptane | C₇H₁₆ |

Environmental Behavior and Transformation of Manganese Ii Hexanoate

Environmental Speciation and Mobility

The speciation and mobility of manganese released from manganese(II) hexanoate (B1226103) are governed by a variety of physical and chemical processes in aquatic and terrestrial environments. The soluble Mn(II) ion is the primary form upon dissolution, but it is subject to transformations that alter its environmental behavior.

Manganese is a transition metal that exists in multiple oxidation states, though only a few are prevalent and stable in natural environments. nih.gov The most common oxidation states found in the biosphere are +2, +3, and +4. nih.gov

Mn(II): This is the reduced, soluble form of manganese. dspmuranchi.ac.in It is generally stable in the absence of oxygen or at low pH. who.intdspmuranchi.ac.in Following the dissolution of manganese(II) hexanoate, manganese is initially present as the Mn(II) ion.

Mn(III): The intermediate oxidation state, Mn(III), is highly reactive and unstable as a free ion under typical environmental conditions. dspmuranchi.ac.in It tends to disproportionate into Mn(II) and Mn(IV). However, Mn(III) can be stabilized through complexation with organic or inorganic ligands, such as the hexanoate anion itself or other forms of dissolved organic matter. dspmuranchi.ac.in

Mn(IV): This is the most oxidized and insoluble form of manganese, commonly found in solid phases as manganese oxides and oxyhydroxides (MnOₓ). dspmuranchi.ac.in These compounds are strong oxidants and play a significant role in the redox cycling of other elements. dspmuranchi.ac.inacs.org

The distribution of these oxidation states is largely controlled by the redox potential (Eh) and pH of the surrounding environment. who.int In oxic, neutral to alkaline waters, Mn(II) is readily oxidized to insoluble Mn(IV) oxides. dss.go.th Conversely, in anoxic or acidic conditions, the reductive dissolution of manganese oxides regenerates the soluble Mn(II) form. dss.go.thszif.hu

Table 1: Predominant Manganese Species in Different Environmental Conditions

| Condition | Predominant Manganese Form | Characteristics |

|---|---|---|

| Oxic, pH > 5.5 | Mn(IV) as MnOₓ (e.g., Birnessite) | Insoluble, particulate, strong oxidant |

| Anoxic or Acidic (pH < 5.5) | Mn(II) | Soluble, mobile, bioavailable |

| Suboxic/Transitional | Mn(III) (complexed) | Can be transiently stable, highly reactive |

This table summarizes the general distribution of manganese oxidation states based on environmental redox potential and pH.

Once dissolved, the transport of the manganese and hexanoate components is dictated by the environmental system. In aquatic systems, the soluble Mn(II) ion is transported by advection and diffusion with the water flow. wikipedia.orgdcceew.gov.au Its transport can be significantly influenced by interactions with suspended particles. nih.govresearchgate.net Iron-manganese oxides in waters can act as carriers for other pollutants. dcceew.gov.au In estuaries, tidal oscillations, temperature, and pH changes heavily influence manganese cycling and transport. wikipedia.org

In terrestrial systems, the movement of manganese is primarily through water flow within the soil profile. The hexanoate anion, being a short-chain fatty acid, is generally soluble and mobile in soil water but can be sorbed to soil particles or biodegraded by soil microorganisms. The transport of Mn(II) in soil is highly dependent on soil properties.

Key transport pathways include:

Advective Transport: Movement with the bulk flow of water in rivers, groundwater, or soil porewater.

Particulate Transport: Adsorption of Mn(II) onto suspended sediments or soil particles, which are then physically transported. dcceew.gov.au Oxidation to particulate Mn(IV) oxides also facilitates this pathway. wikipedia.org

Atmospheric Deposition: While less direct for the hexanoate compound, manganese can be released into the atmosphere from industrial activities and transported as particulate matter, eventually depositing on land or water. who.intcdc.gov

The leaching potential of manganese from soils and sediments is high under conditions that favor the soluble Mn(II) state, namely low pH and low redox potential. szif.huinchem.org The application of compounds like manganese(II) hexanoate to soil could increase the concentration of mobile manganese. asianmetal.com

The interaction with soil and sediment components is critical:

Cation Exchange: As a divalent cation, Mn(II) can be adsorbed onto negatively charged surfaces of clay minerals and organic matter through cation exchange, which can retard its leaching.

Adsorption/Desorption: Mn(II) can adsorb to the surfaces of metal oxides (especially iron and aluminum oxides) and carbonates. This process is pH-dependent, with adsorption increasing at higher pH.

Precipitation/Dissolution: In alkaline or oxidizing conditions, Mn(II) can precipitate as manganese oxides or carbonates, significantly reducing its mobility. dss.go.thncsu.edu Acidic conditions can lead to the dissolution of these minerals, releasing Mn(II). 911metallurgist.comcdc.gov The presence of the hexanoate anion could influence these processes by forming soluble complexes with Mn(II), potentially enhancing its mobility.

Biogeochemical Cycling and Biotransformation

The biogeochemical cycle of manganese is a dynamic process involving transformations between its soluble and insoluble forms, largely driven by microbial activity. wikipedia.orgnih.gov This cycle has a profound impact on the fate of manganese in the environment and influences the cycling of other key elements like carbon, nitrogen, and sulfur. nih.govdspmuranchi.ac.innih.gov

Microorganisms are central to the redox transformations of manganese in the environment. mdpi.com They can catalyze both the oxidation of Mn(II) and the reduction of Mn(IV) at rates far exceeding abiotic processes. nih.gov

Manganese Oxidation: A diverse range of bacteria and fungi, known as manganese-oxidizing bacteria (MnOB), can oxidize soluble Mn(II) to form insoluble Mn(IV) oxides. nih.govmdpi.comumn.edu This biological oxidation is a key process in the formation of manganese nodules and crusts in both freshwater and marine environments. nih.gov The resulting biogenic manganese oxides are typically poorly crystalline and highly reactive. mdpi.comacs.org

Manganese Reduction: Under anoxic conditions, various microorganisms can use Mn(IV) oxides as terminal electron acceptors for the anaerobic respiration of organic matter (like the hexanoate component) or reduced inorganic compounds. dss.go.thnih.gov This dissimilatory manganese reduction releases soluble Mn(II) back into the water or soil solution. dss.go.th

These microbially mediated reactions create a dynamic cycle where manganese is continuously transformed between soluble and particulate phases, affecting its distribution and bioavailability. nih.govnih.gov

Table 2: Microbial Processes in Manganese Cycling

| Process | Description | Environmental Condition | Key Microorganisms |

|---|---|---|---|

| Mn(II) Oxidation | Mn²⁺ → MnOₓ (s) | Oxic | Bacteria (e.g., Leptothrix, Pseudomonas), Fungi |

| Mn(IV) Reduction | MnOₓ (s) → Mn²⁺ | Anoxic | Bacteria (e.g., Shewanella, Geobacter) |

This table provides a simplified overview of the key microbial transformations of manganese.

Manganese has complex interactions with natural organic matter (NOM) that can significantly influence its environmental fate. acs.org The hexanoate component of manganese(II) hexanoate is a form of organic matter and will participate in these interactions.

Redox Reactions: Manganese oxides are powerful oxidants capable of degrading organic matter, including pollutants and humic substances. acs.org This process is a crucial pathway for carbon turnover in some soils and sediments. psu.edu Conversely, certain organic compounds can abiotically reduce Mn(IV) oxides, releasing Mn(II).

Sorption and Coprecipitation: Organic matter can sorb onto the surfaces of manganese oxides. Additionally, during the rapid oxidation of Mn(II), dissolved organic matter can become entrapped in the newly formed mineral precipitates, a process known as coprecipitation. acs.org This can lead to the stabilization and sequestration of organic carbon in soils and sediments. acs.org

The presence of hexanoate could temporarily enhance manganese solubility through complexation before it is microbially degraded. The degradation of hexanoate would, in turn, provide an electron source that could fuel the microbial reduction of manganese oxides under anaerobic conditions.

Environmental Impact Research Methodologies

The assessment of the environmental behavior and transformation of manganese(II) hexanoate involves a combination of experimental studies and predictive modeling. These methodologies aim to elucidate the compound's persistence in various environmental compartments, its degradation pathways, and its ultimate fate.

Assessment of Environmental Persistence and Degradation Pathways

The environmental persistence of manganese(II) hexanoate is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation: Abiotic degradation pathways for manganese(II) hexanoate likely include hydrolysis and photolysis. The environmental chemistry of manganese is significantly influenced by pH and redox conditions who.int. In aqueous environments, manganese primarily exists in the Mn(II) and Mn(IV) oxidation states, with the movement between these forms occurring through oxidation and reduction reactions that can be either abiotic or microbially mediated who.int. At lower pH and redox potentials, Mn(II) is the dominant form who.int. The hexanoate component, being the salt of a carboxylic acid, is expected to be water-soluble to some extent, though specific solubility data for manganese(II) hexanoate is not readily available. The stability of the manganese-carboxylate bond will influence the persistence of the intact molecule.

Photodegradation is another potential abiotic pathway. Studies on other metal carboxylates have shown that photolysis can be a significant degradation route, particularly in the presence of sunlight wikipedia.org. The rate and extent of photodegradation would depend on factors such as the light absorption properties of the manganese(II) hexanoate complex and the presence of photosensitizers in the environment.

Biotic Degradation: The organic component of manganese(II) hexanoate, the hexanoate anion, is a short-chain fatty acid and is expected to be readily biodegradable by a wide range of microorganisms in soil and water. Microbes can utilize the hexanoate as a carbon and energy source, leading to its mineralization to carbon dioxide and water.

The fate of the manganese(II) ion following the degradation of the hexanoate ligand is governed by the biogeochemical cycling of manganese. Microorganisms can play a direct role in the transformation of manganese through enzymatic oxidation of Mn(II) to higher oxidation states (Mn(III), Mn(IV)), which typically results in the formation of insoluble manganese oxides stanford.edufrontiersin.orgnih.gov. This process of bio-oxidation is often orders of magnitude faster than abiotic oxidation stanford.edu. Conversely, under anaerobic conditions, manganese oxides can be used as terminal electron acceptors by certain bacteria, leading to the reductive dissolution and release of soluble Mn(II) nih.gov.

Research on manganese carboxylates, such as manganese laurate, palmitate, and stearate, used as pro-degradant additives in plastics, has shown that they enhance the thermo-oxidative and photo-degradation of the polymer matrix industrialchemicals.gov.au. This suggests that the manganese carboxylate moiety can actively participate in and promote degradation processes.

A summary of potential degradation pathways is presented in the table below.

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Abiotic Degradation | |||

| Hydrolysis | Cleavage of the manganese-carboxylate bond by water. | pH, temperature, water hardness. | Manganese(II) ions, Hexanoic acid. |

| Photolysis | Degradation initiated by the absorption of light energy. | Light intensity and wavelength, presence of photosensitizers. | Degradation products of the hexanoate ligand, manganese oxides. |

| Oxidation/Reduction | Change in the oxidation state of the manganese ion. | Redox potential (Eh), pH, presence of oxidizing or reducing agents. | Mn(III) and Mn(IV) oxides, soluble Mn(II). |

| Biotic Degradation | |||

| Aerobic Biodegradation | Microbial utilization of the hexanoate ligand as a carbon source in the presence of oxygen. | Microbial population, temperature, nutrient availability, oxygen levels. | Carbon dioxide, water, biomass, manganese(II) ions. |

| Anaerobic Biodegradation | Microbial degradation of the hexanoate ligand in the absence of oxygen. | Microbial population, presence of alternative electron acceptors. | Methane, carbon dioxide, biomass, manganese(II) ions. |

| Microbial Mn Oxidation | Enzymatic oxidation of Mn(II) to insoluble manganese oxides. | Presence of manganese-oxidizing bacteria and fungi, pH, oxygen levels. | Manganese (III, IV) oxides. |

| Microbial Mn Reduction | Use of manganese oxides as electron acceptors by microbes, leading to soluble Mn(II). | Anaerobic conditions, presence of manganese-reducing bacteria, availability of electron donors. | Soluble Manganese(II) ions. |

Development of Predictive Models for Environmental Fate

Due to the limited experimental data on the environmental fate of manganese(II) hexanoate specifically, predictive models are valuable tools for estimating its environmental distribution and persistence. These models utilize the physicochemical properties of a chemical to predict its behavior in different environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are theoretical models that can predict the physicochemical, biological, and environmental fate properties of chemical substances based on their molecular structure aftonchemical.com. For manganese(II) hexanoate, QSARs could be used to estimate key parameters required for environmental fate assessment, such as:

Octanol-water partition coefficient (Kow): This parameter indicates the potential for a chemical to bioaccumulate in organisms.

Water solubility: This affects the mobility of the compound in aquatic systems and soil.

Vapor pressure and Henry's Law constant: These properties determine the partitioning of the chemical between air and water/soil.

Biodegradation rate: Predicting the likelihood and rate of microbial degradation.

The development and validation of QSAR models for organometallic compounds can be more complex than for purely organic chemicals due to the influence of the metal ion on the compound's properties and behavior ecetoc.org.

EPI Suite™ includes a suite of individual models that estimate specific properties and fate endpoints:

KOWWIN™: Estimates the log octanol-water partition coefficient.

WSKOWWIN™/WATERNT™: Estimate water solubility.

MPBPWIN™: Estimates melting point, boiling point, and vapor pressure.

HENRYWIN™: Calculates the Henry's Law constant.

BIOWIN™: Estimates aerobic and anaerobic biodegradability.

HYDROWIN™: Estimates the hydrolysis rate.

AOPWIN™: Estimates the rate of atmospheric oxidation.

BCFBAF™: Estimates the fish bioconcentration factor.

These models are generally developed for organic chemicals, and their applicability to organometallic compounds like manganese(II) hexanoate should be carefully evaluated episuite.dev. The speciation of the metal, which is dependent on environmental conditions, can significantly impact its fate and transport, a factor that may not be fully captured by standard models thermofisher.com.

The table below outlines the types of predictive models and the key input parameters required for assessing the environmental fate of manganese(II) hexanoate.

| Model Type | Purpose | Key Input Parameters | Predicted Output |

| QSAR Models | Predict physicochemical and degradation properties from molecular structure. | Molecular structure (SMILES notation), fragment contributions. | Log Kow, water solubility, vapor pressure, biodegradation rate constants, hydrolysis rate. |

| EPI Suite™ (and similar models) | Predict environmental partitioning, persistence, and bioaccumulation. | Physicochemical properties (e.g., Log Kow, water solubility, vapor pressure), degradation rate constants (biodegradation, hydrolysis, photolysis). | Distribution in air, water, soil, sediment; overall environmental persistence (half-life); bioconcentration factor. |

| Multimedia Fugacity Models | Predict the distribution of a chemical between different environmental compartments based on fugacity (escaping tendency). | Physicochemical properties, emission rates, characteristics of the environmental compartments. | Concentrations in air, water, soil, sediment, biota. |

The development of accurate predictive models for manganese(II) hexanoate would require the generation of reliable experimental data for its key physicochemical and degradation properties to calibrate and validate the models.

Theoretical and Computational Investigations of Manganese Ii Hexanoate Systems

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic configuration of manganese(II) hexanoate (B1226103), which in turn governs its structure, bonding, and reactivity.

The choice of the exchange-correlation functional is critical for obtaining accurate results for manganese complexes. researchgate.net Studies on various manganese-based systems have evaluated the performance of numerous functionals. For instance, hybrid functionals like B3LYP and PBE0, and meta-GGA functionals such as SCAN, have shown success in describing the geometries and spin states of manganese compounds. researchgate.netmit.edu The SCAN functional, in particular, has been noted for its accuracy across several MnO₂ polymorphs without empirical parameters. mit.eduaps.org However, standard functionals can sometimes struggle with the self-interaction error inherent in describing the localized d-electrons of manganese, which can lead to inaccuracies in predicting properties like oxidation enthalpies. aps.org To address this, methods like DFT+U, which add a Hubbard U term, are often used to improve the description of electron localization, especially in solid-state systems. arxiv.org

| Functional | Type | General Performance Notes for Manganese Systems |

|---|---|---|

| B3LYP | Hybrid GGA | Widely used and often provides reasonable geometries, though may show deviations from experimental values in some cases. researchgate.net |

| PBE0 | Hybrid GGA | Delivers accurate geometries, often showing slight improvement over other hybrid functionals. researchgate.net |

| SCAN | meta-GGA | Provides accurate formation energies and properties across different manganese oxide polymorphs without empirical corrections. mit.eduaps.org |

| BP86 | GGA | Can incorrectly favor low-spin states for high-spin manganese complexes and its use is sometimes discouraged. researchgate.net |

| M06 | Hybrid meta-GGA | Generally provides accurate geometries, comparable to PBE0. researchgate.net |

While DFT is widely used, ab initio methods provide a systematically improvable and often more rigorous approach to the electronic structure of molecules. These methods solve the Schrödinger equation without the empirical parameterization inherent to many DFT functionals.

Ab initio molecular dynamics, for example, calculates the forces on atoms directly from the electronic structure at each step of a simulation. nsf.gov This approach is valuable for studying the dynamic behavior of manganese(II) hexanoate in solution, capturing the interactions with solvent molecules and the flexibility of the hexanoate ligands. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher levels of accuracy, particularly for calculating spin-state energetics and accounting for weak interactions like dispersion forces. researchgate.net However, these methods are computationally far more demanding than DFT, limiting their application to smaller model systems of manganese(II) hexanoate or for benchmarking the accuracy of less expensive DFT functionals.

Computational Modeling of Reactivity and Mechanisms

Computational modeling is instrumental in elucidating the chemical reactivity of manganese(II) hexanoate, particularly in contexts like catalysis, where it can act as a precursor or an active species.

Manganese compounds are known for their catalytic activity in oxidation reactions, which stems from the accessibility of multiple oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). researchgate.net Manganese(II) hexanoate can serve as a catalyst in various organic transformations. Theoretical modeling allows for the exploration of potential reaction mechanisms at a molecular level.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, and calculate the associated activation energies. This information is crucial for determining the most likely reaction pathway. For oxidation reactions, mechanisms such as the Mars-van Krevelen model, involving lattice oxygen, are often considered for solid manganese oxide catalysts. researchgate.net For homogeneous catalysis involving manganese(II) hexanoate, theoretical studies would focus on redox cycles, ligand exchange processes, and the formation of reactive manganese-oxo or peroxo species.